molecular formula C10H14N2O3 B13220369 Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

Cat. No.: B13220369
M. Wt: 210.23 g/mol
InChI Key: LOGZXTQLUHYFBJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a versatile small molecule scaffold used primarily in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate typically involves the reaction of ethyl 2-chloro-3-oxopropanoate with 2-amino-3-hydroxypyridine under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl and amino groups act as nucleophiles .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is unique due to its specific combination of functional groups, which provide a versatile scaffold for various chemical reactions and biological interactions. This makes it a valuable compound in research and development .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 2-amino-3-hydroxy-3-pyridin-4-ylpropanoate

InChI

InChI=1S/C10H14N2O3/c1-2-15-10(14)8(11)9(13)7-3-5-12-6-4-7/h3-6,8-9,13H,2,11H2,1H3

InChI Key

LOGZXTQLUHYFBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=NC=C1)O)N

Origin of Product

United States

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